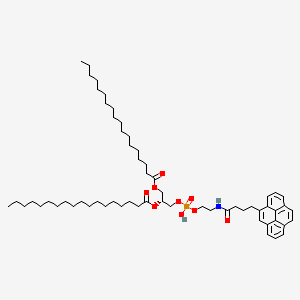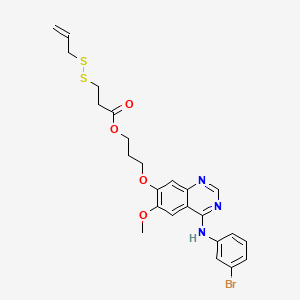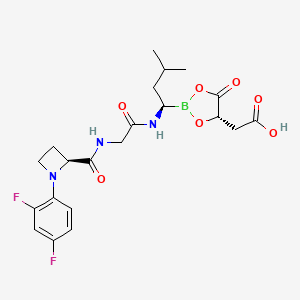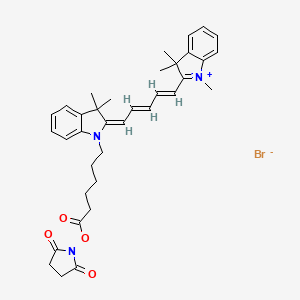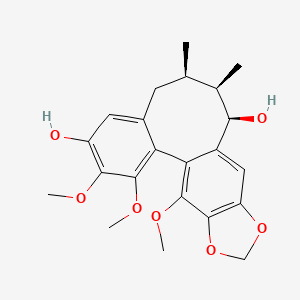![molecular formula C46H43N3O8 B12390140 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with a unique structure that combines elements of fluorenyl, oxolan, and pyrimidinyl groups
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the fluorenylmethyl group, followed by the introduction of the oxolan and pyrimidinyl groups through a series of reactions such as esterification, nucleophilic substitution, and carbamate formation. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The oxolan ring can be reduced to form dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include fluorenone derivatives, dihydroxy oxolan derivatives, and substituted methoxy derivatives.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The fluorenyl group can intercalate with DNA, while the oxolan and pyrimidinyl groups can interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to 9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate include:
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
These compounds share the fluorenylmethyl group but differ in the other functional groups attached. The uniqueness of this compound lies in its combination of fluorenyl, oxolan, and pyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C46H43N3O8 |
|---|---|
Molecular Weight |
765.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C46H43N3O8/c1-29-26-49(44(51)47-42(29)48-45(52)55-28-40-38-15-9-7-13-36(38)37-14-8-10-16-39(37)40)43-41(50)25-35(57-43)27-56-46(30-11-5-4-6-12-30,31-17-21-33(53-2)22-18-31)32-19-23-34(54-3)24-20-32/h4-24,26,35,40-41,43,50H,25,27-28H2,1-3H3,(H,47,48,51,52)/t35-,41?,43-/m1/s1 |
InChI Key |
BELSCPVNMPKOED-CYGHIRTNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@H]5C(C[C@@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5C(CC(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)
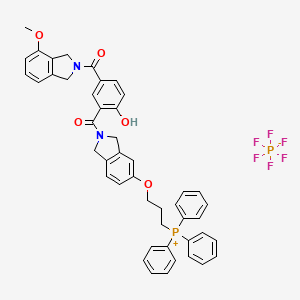


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
